![molecular formula C7H13ClO2 B2681209 [4-(Chloromethyl)oxan-4-yl]methanol CAS No. 2490432-11-4](/img/structure/B2681209.png)

[4-(Chloromethyl)oxan-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

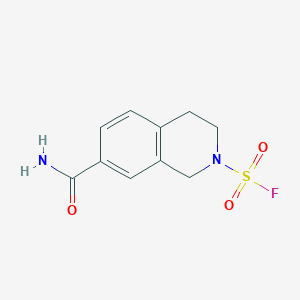

“[4-(Chloromethyl)oxan-4-yl]methanol” is a chemical compound with the CAS Number: 2490432-11-4 . It has a molecular weight of 164.63 .

Molecular Structure Analysis

The IUPAC name for this compound is (4-(chloromethyl)tetrahydro-2H-pyran-4-yl)methanol . The InChI code for this compound is 1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 .Applications De Recherche Scientifique

Catalytic Conversion of Methanol

Research on the catalytic conversion of methanol or dimethyl ether to hydrocarbons has shown that methanol and dimethyl ether appear unreactive on HZSM-5 and HSAPO-34 catalysts, contradicting previous beliefs about "direct" mechanisms. This suggests that only the "indirect" hydrocarbon pool route is a valid mechanism for this chemistry, highlighting the complexity and importance of catalyst composition and purity in methanol conversion processes (Song et al., 2002).

Methanol in Methanotroph Biology

Methanotrophs, which consume methane using methanol as an intermediate, play a significant role in the global carbon cycle. These organisms utilize methanol derived from methane for energy and carbon, illustrating methanol's ecological importance and potential applications in bioremediation and as a carbon source for microbial communities (Semrau et al., 2010).

Methanol Synthesis Catalysis

The use of rare earth elements in methanol synthesis catalysis via hydrogenation of carbon oxides has been shown to improve catalytic performance. This research underscores the potential of rare earth elements to enhance the efficiency of methanol production processes, pointing towards innovative applications in industrial chemistry (Richard & Fan, 2018).

Oxidation of Methanol in Environmental Monitoring

A study on the rapid biological oxidation of methanol in the tropical Atlantic emphasizes its significance as a microbial carbon source. This research contributes to our understanding of methanol's role in marine biogeochemical cycles and its potential applications in environmental monitoring and assessment (Dixon et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

[4-(chloromethyl)oxan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGZQPGVNSEBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Chloromethyl)oxan-4-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)

![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)

![methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2681133.png)

![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)

![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)

![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)